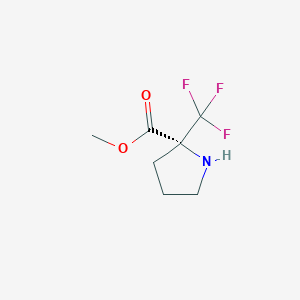
alpha-(r)-Tri-fluoromethyl proline methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-®-Tri-fluoromethyl proline methyl ester: is a synthetic compound derived from proline, an amino acid This compound is characterized by the presence of a tri-fluoromethyl group attached to the alpha carbon of the proline ring, and a methyl ester group attached to the carboxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of alpha-®-Tri-fluoromethyl proline methyl ester typically involves several steps:
Starting Material: The synthesis begins with proline.
Conversion with Chloral: Proline is first converted with chloral to form 2-trichloromethyloxazolidinone.
Methylation: The intermediate is then methylated using methyl iodide to produce 4-methyl-2-trichloromethyloxazolidinone.
Final Conversion: The final step involves treatment with sodium methoxide to yield the desired alpha-®-Tri-fluoromethyl proline methyl ester.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-®-Tri-fluoromethyl proline methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tri-fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Alpha-®-Tri-fluoromethyl proline methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of protein folding and stability due to its unique structural properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-®-Tri-fluoromethyl proline methyl ester involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways by stabilizing specific protein conformations, thereby influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Alpha-methyl proline: Similar in structure but lacks the tri-fluoromethyl group.
Alpha-ethyl proline: Another analogue with an ethyl group instead of a tri-fluoromethyl group.
Uniqueness: The presence of the tri-fluoromethyl group in alpha-®-Tri-fluoromethyl proline methyl ester imparts unique properties such as increased lipophilicity and stability, making it distinct from other proline analogues .
Eigenschaften
Molekularformel |
C7H10F3NO2 |
|---|---|
Molekulargewicht |
197.15 g/mol |
IUPAC-Name |
methyl (2R)-2-(trifluoromethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H10F3NO2/c1-13-5(12)6(7(8,9)10)3-2-4-11-6/h11H,2-4H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
KVOUPHLGLMKEQJ-ZCFIWIBFSA-N |
Isomerische SMILES |
COC(=O)[C@]1(CCCN1)C(F)(F)F |
Kanonische SMILES |
COC(=O)C1(CCCN1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


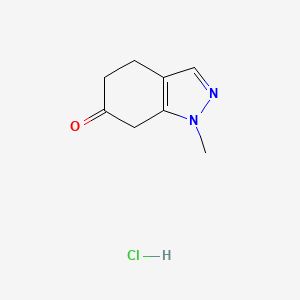
![4-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13456275.png)

![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-4-yl}acetic acid](/img/structure/B13456286.png)
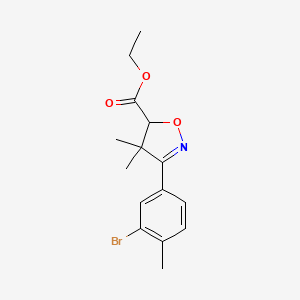
![2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid](/img/structure/B13456295.png)

![4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13456317.png)
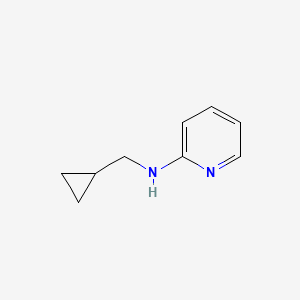
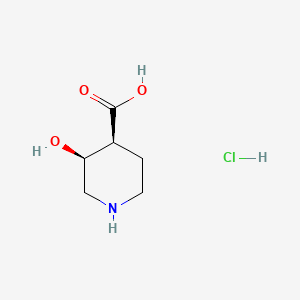
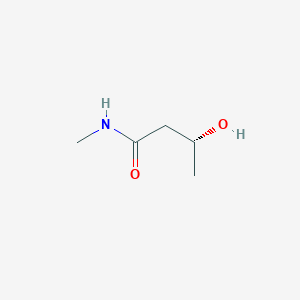
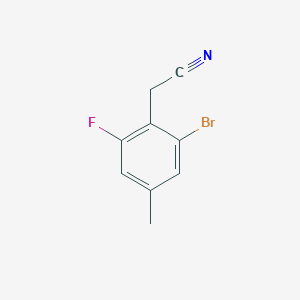
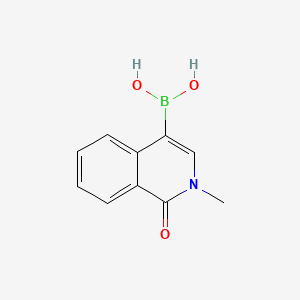
![3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide](/img/structure/B13456367.png)
